Dansylamidoethyl methanethiosulfonate
Overview
Description
Synthesis Analysis
- Methyl methanethiosulfonate, a related compound, is formed from dimethyl sulfoxide with hydrogen chloride, suggesting a potential pathway for synthesizing related methanethiosulfonate compounds (Tsuchiya, Iriyama, & Umezawa, 1964).
Molecular Structure Analysis
- The molecular structure of methyl methanethiosulfonate indicates a preference for a gauche conformation in the CSSC skeleton, which may provide insights into the structural tendencies of similar methanethiosulfonate compounds (Tuttolomondo et al., 2007).
Chemical Reactions and Properties
- Methyl methanethiosulfonate shows antibacterial and antifungal activities, suggesting that similar methanethiosulfonate derivatives could possess these properties as well (Tsuchiya, Iriyama, & Umezawa, 1964).
Physical Properties Analysis
- The physical properties of methanethiosulfonate compounds can be inferred from studies on methanethiolate adsorption on surfaces, indicating their potential surface activity and interaction characteristics (Maksymovych, Sorescu, & Yates, 2006).
Chemical Properties Analysis
- The reactivity of methanethiosulfonate compounds is highlighted by their ability to form disulfide bonds with albumin and thiolated particles, indicating their potential as linkers or probes in bioconjugation and imaging applications (Thonon, Jacques, & Desreux, 2007).
Scientific Research Applications
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Protein Research
- Dansylamidoethyl methanethiosulfonate is used to dansylate proteins via coupling to sulfhydryls present in cysteine side chains . This process, known as dansylation, facilitates the detection and study of protein cysteine groups both in vivo and in vitro .
- The method involves the reaction of MTS-Dansyl with the sulfhydryl groups in the protein, leading to the formation of a covalent bond. The resulting dansylated protein can then be detected and studied using various techniques, such as fluorescence spectroscopy .
- The outcomes of this application include enhanced detection and understanding of protein structure and function, particularly in relation to the role of cysteine residues .
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Treatment of Metal Poisoning
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Fluorescence Resonance Energy Transfer (FRET)
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Peptide Mass Fingerprinting
- MTS-Dansyl is used in the process of dansylation of tryptic peptides to increase sequence coverage in protein identification by matrix-assisted laser desorption/ionization time-of-flight mass spectrometric peptide mass fingerprinting .
- The method involves the reaction of MTS-Dansyl with the sulfhydryl groups in the peptides, leading to the formation of a covalent bond. The resulting dansylated peptides can then be detected and studied using various techniques, such as mass spectrometry .
- The outcomes of this application include enhanced detection and understanding of peptide structure and function, particularly in relation to the role of cysteine residues .
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Labeling of Tyrosine Residues
- MTS-Dansyl is used for the specific labeling of tyrosine residues of Streptomyces subtilisin inhibitor (SSI) by dansyl chloride .
- The method involves the reaction of MTS-Dansyl with the tyrosine residues in the inhibitor, leading to the formation of a covalent bond. The resulting dansylated inhibitor can then be detected and studied using various techniques .
- The outcomes of this application include enhanced detection and understanding of the structure and function of the inhibitor, particularly in relation to the role of tyrosine residues .
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Modulation of Ligand Conformation
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Neurology Research
- MTS-Dansyl is used in neurology research . It is used in research areas such as neurotransmission, Alzheimer’s, depression, epilepsy, memory, learning and cognition, Parkinson’s, schizophrenia, addiction, sleep, stress and anxiety, stroke, pain and inflammation .
- The method of application and the specific outcomes of this application are not detailed in the available sources .
Safety And Hazards
properties
IUPAC Name |
5-(dimethylamino)-N-(2-methylsulfonylsulfanylethyl)naphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S3/c1-17(2)14-8-4-7-13-12(14)6-5-9-15(13)24(20,21)16-10-11-22-23(3,18)19/h4-9,16H,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKELPZYUWUFQLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391288 | |
Record name | Dansylamidoethyl methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dansylamidoethyl methanethiosulfonate | |
CAS RN |
355115-41-2 | |
Record name | S-[2-[[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]amino]ethyl] methanesulfonothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355115-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dansylamidoethyl methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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